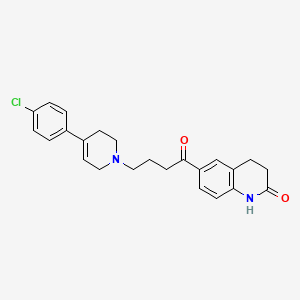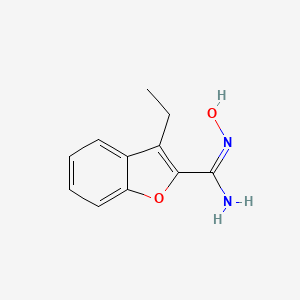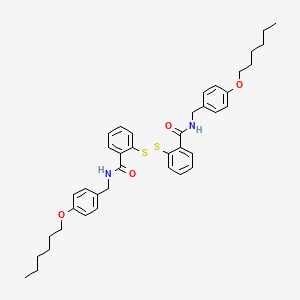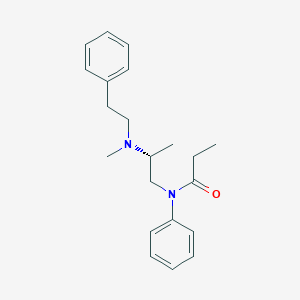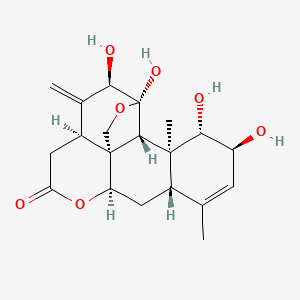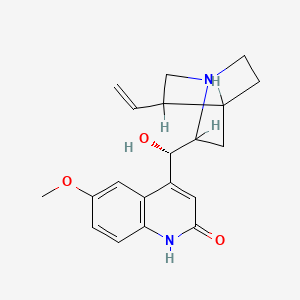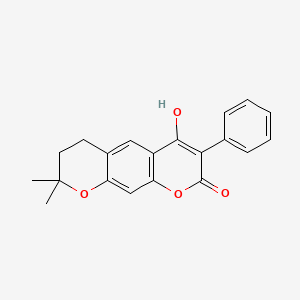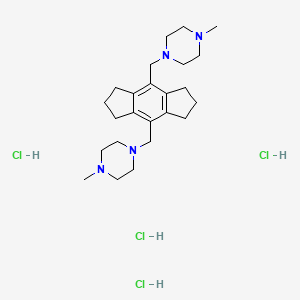
Piperazine, 1,1'-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by its unique structure, which includes a hexahydro-s-indacene core linked to two piperazine moieties via methylene bridges. The tetrahydrochloride form indicates the presence of four hydrochloride ions, which enhance the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) typically involves multiple steps:
Formation of the Hexahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-s-indacene structure.
Attachment of Methylene Bridges: The hexahydro-s-indacene core is then reacted with formaldehyde or other methylene donors to introduce methylene bridges.
Introduction of Piperazine Moieties: The methylene-bridged intermediate is further reacted with 4-methylpiperazine under controlled conditions to form the final compound.
Formation of Tetrahydrochloride Salt: The final compound is treated with hydrochloric acid to form the tetrahydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反応の分析
Types of Reactions
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products
Oxidation: N-oxides of piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
科学的研究の応用
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an antiparasitic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to GABA receptors, leading to hyperpolarization of nerve endings.
Pathways Involved: This interaction results in the inhibition of neurotransmission, causing flaccid paralysis in parasitic worms, making it effective as an antiparasitic agent.
類似化合物との比較
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in organic synthesis.
N-Hydroxyethylpiperazine: Used as a building block for pharmaceuticals and buffering agents.
1,4-Diazacycloheptane: Another piperazine derivative with different applications.
Uniqueness
Piperazine, 1,1’-((1,2,3,5,6,7-hexahydro-s-indacene-4,8-diyl)bis(methylene))bis(4-methyl-, tetrahydrochloride) is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to form stable tetrahydrochloride salts enhances its solubility and makes it suitable for various applications in research and industry.
特性
CAS番号 |
65935-56-0 |
|---|---|
分子式 |
C24H42Cl4N4 |
分子量 |
528.4 g/mol |
IUPAC名 |
1-methyl-4-[[8-[(4-methylpiperazin-1-yl)methyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C24H38N4.4ClH/c1-25-9-13-27(14-10-25)17-23-19-5-3-7-21(19)24(22-8-4-6-20(22)23)18-28-15-11-26(2)12-16-28;;;;/h3-18H2,1-2H3;4*1H |
InChIキー |
FIPHWCIDNAVJHB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C3CCCC3=C(C4=C2CCC4)CN5CCN(CC5)C.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


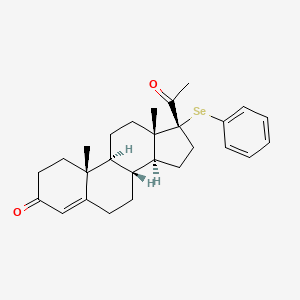
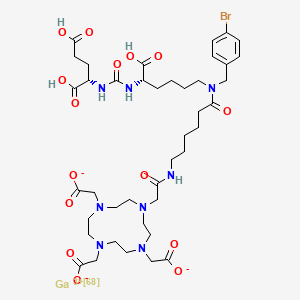
![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)
